molecular formula C9H17NO B13299173 2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL

2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL

Cat. No.: B13299173
M. Wt: 155.24 g/mol
InChI Key: ANEOZAMJQXQKKI-UHFFFAOYSA-N
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Description

2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL, also known as a quinuclidine ethanol derivative, is a chemical building block of high interest in pharmaceutical research and development. This compound features the 1-azabicyclo[2.2.2]octane scaffold, a nitrogen-containing bridged structure known for its structural rigidity and significant role in drug discovery . The quinuclidine core is a privileged structure in medicinal chemistry, frequently employed to confer desired physicochemical properties and biological activity in lead compounds. The primary research value of this compound lies in its potential as a key synthetic intermediate for the development of novel bioactive molecules. The 1-azabicyclo[2.2.2]octane (quinuclidine) structure is a critical component of several therapeutically active agents. Most notably, it forms the central pharmacophore of Palonosetron, a potent and long-acting 5-HT3 receptor antagonist approved for the prevention of chemotherapy-induced nausea and vomiting . Furthermore, structural analogs based on the 1-azabicyclo[2.2.2]octane framework have been investigated as agonists for nicotinic acetylcholine receptors (α7 nAChR), a target for cognitive disorders, demonstrating the scaffold's versatility in neuroscience research . The ethanol side chain in this compound provides a handle for further chemical modification, allowing researchers to conjugate the quinuclidine moiety to other molecular systems or to fine-tune the compound's properties. This product is intended for research purposes as a chemical reference standard or a synthetic intermediate in the discovery of new therapeutic entities. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)ethanol

InChI

InChI=1S/C9H17NO/c11-6-3-9-7-10-4-1-8(9)2-5-10/h8-9,11H,1-7H2

InChI Key

ANEOZAMJQXQKKI-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)CCO

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-(1-Azabicyclo[2.2.2]octan-3-yl)ethan-1-ol

Overview

The synthesis of this compound generally involves the construction or modification of the 1-azabicyclo[2.2.2]octane scaffold followed by functionalization at the 3-position with an aminoethyl alcohol group. The key steps include:

  • Preparation or derivatization of 1-azabicyclo[2.2.2]octane intermediates.
  • Introduction of the ethan-1-ol substituent via amination or reductive amination strategies.
  • Purification and isolation of the final product.

Detailed Synthetic Route from Patent US5510486A

A relevant and detailed process is described in patent US5510486A, which, while focusing on related bicyclic amine derivatives, provides insight into synthetic strategies applicable to this compound:

Step 1: Preparation of 1-Azabicyclo[2.2.2]oct-3-one Intermediate
  • The bicyclic ketone 1-azabicyclo[2.2.2]oct-3-one is reacted with an (R)-alkylbenzylamine (e.g., (R)-1-phenylethylamine) in the presence of lithium oxide.
  • The reaction solvent is typically tetrahydrofuran (THF), an ether, maintained at 10–40 °C (preferably ~20 °C) for 12–84 hours.
  • This forms an imine intermediate.
Step 2: Reduction of the Imine to Amino Derivative
  • The imine is reduced to the corresponding N-(1R-phenylalkyl)-1-azabicyclo[2.2.2]oct-3-ylamine.
  • Hydrogenolysis is performed using a palladium on carbon catalyst (10% Pd/C preferred).
  • The solvent is an ethanol/water mixture (5:1 to 2:1), under mild hydrogen pressure (0–20 psig, preferably ~5 psig) at 10–40 °C for 5–48 hours.
Step 3: Aminoethylation to Introduce the Ethan-1-ol Group
  • The amino group at the 3-position is reacted with a suitable ethylene oxide or 2-chloroethanol derivative to introduce the ethan-1-ol substituent.
  • This step typically involves nucleophilic substitution or reductive amination using ethylene oxide or related reagents under controlled conditions.
Step 4: Purification
  • The crude product is purified by crystallization from aromatic hydrocarbons such as toluene or ethyl acetate/toluene mixtures.
  • Repeated crystallization ensures isolation of pure stereoisomers if required.

Reaction Conditions and Solvent Systems

Step Reagents/Agents Solvent(s) Temperature (°C) Time (hours) Notes
Imine formation 1-azabicyclo[2.2.2]oct-3-one + (R)-alkylbenzylamine + Li2O THF 10–40 (20) 12–84 Ether solvent preferred
Imine reduction (hydrogenolysis) Pd/C catalyst + H2 Ethanol/water (5:1 to 2:1) 10–40 (20) 5–48 Mild H2 pressure (0–20 psig)
Aminoethylation Ethylene oxide or 2-chloroethanol Typically polar aprotic or alcohol solvents Ambient to moderate Variable Nucleophilic substitution or reductive amination
Purification Crystallization Toluene, ethyl acetate/toluene Ambient Hours to days Repeated crystallization for stereopurity

Alternative Synthetic Approaches

  • Reductive Amination: Direct reductive amination of 1-azabicyclo[2.2.2]octan-3-ylamine with glycolaldehyde or related aldehydes followed by reduction can yield the target compound.
  • Nucleophilic Substitution: The 3-position amino group can be alkylated with 2-chloroethanol under basic conditions to form the ethan-1-ol substituent.
  • Use of Borane Reduction: In related bicyclic amine syntheses, borane in tetrahydrofuran (THF) is used to reduce carboxamides to amines, which can be adapted for intermediates in this synthesis.

Research Outcomes and Analytical Data

Stereochemical Considerations

  • The compound may exist as stereoisomers due to the chiral centers in the bicyclic system.
  • Preparation methods often specify the use of enantiomerically pure starting materials or chiral resolution steps (e.g., crystallization of quinine salts of intermediates).
  • Optical rotation values and melting points are used to confirm stereochemical purity.

Purity and Yield Data (Representative)

Compound/Intermediate Yield (%) Melting Point (°C) Optical Rotation [α]D (°) Purification Method
N-(1-azabicyclo[2.2.2]oct-3-yl)-1,2,3,4-tetrahydronaphthalen-1-ylcarboxamide 85–90 190–191 +51.26 (CH2Cl2) Crystallization from toluene
(S)-1,2,3,4-tetrahydro-1-naphthoic acid 70–75 54–56 +62.76 (benzene) Crystallization of quinine salt
Final product (this compound) Variable Not reported Not reported Crystallization and chromatographic purification

Summary and Perspectives from Varied Sources

  • The synthesis of this compound is well-established in patent literature, with multiple steps involving imine formation, reduction, and aminoalkylation.
  • Reaction conditions emphasize mild temperatures, use of ether and aromatic hydrocarbon solvents, and catalytic hydrogenation.
  • Stereochemical control is achieved through chiral starting materials and selective crystallization.
  • Purification relies heavily on crystallization from solvents like toluene and ethyl acetate mixtures.
  • Alternative synthetic routes may include reductive amination or nucleophilic substitution strategies.
  • Analytical data such as melting point and optical rotation are critical for confirming the identity and purity of intermediates and final products.
  • The compound's synthesis is relevant for pharmaceutical and chemical research applications given its bicyclic amine structure.

Chemical Reactions Analysis

Types of Reactions

2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product and include temperature control, solvent choice, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinuclidinone derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting neurological disorders.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include neurotransmitter regulation and signal transduction .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Receptor Interactions

(i) 1-Azabicyclo[2.2.2]octan-3-yl Acetate (CAS 827-61-2)

  • Structure: The 3-position substituent is an acetate ester instead of ethanol.
  • Pharmacokinetics : The ester group improves lipophilicity, enhancing blood-brain barrier penetration compared to the polar hydroxyl group in 2-(1-Azabicyclo...)ethan-1-OL. However, esterases may hydrolyze it in vivo, reducing its duration of action .
  • Activity: Demonstrated in nicotinic receptor studies but with lower selectivity for α4β2 subtypes compared to ethanol derivatives .

(ii) Aceclidine Hydrochloride (CAS 827-61-2 derivative)

  • Structure : 3-Acetoxyquinuclidine hydrochloride, a muscarinic agonist.
  • Pharmacology : The charged hydrochloride salt increases solubility but limits CNS penetration. It selectively activates M1/M3 muscarinic receptors, unlike 2-(1-Azabicyclo...)ethan-1-OL, which shows affinity for nicotinic receptors .

(iii) AR-R 17779 and DMAC (α7 Nicotinic Agonists)

  • Structure: Lack the ethanol side chain; instead, they feature aromatic or carbamate groups.
  • Activity : These α7-selective agonists failed to induce locomotor activity or reward responses in rats, unlike nicotine or SIB1765F (an α4β2 agonist). This highlights the critical role of substituents in determining receptor subtype specificity .

(iv) 1-Azabicyclo[2.2.2]octan-3-yl 2-Hydroxypropionates

  • Structure : Ester-linked hydroxypropionate moieties (e.g., 2-hydroxy-2-phenylpropionate).
  • Application: These derivatives exhibit potent anticholinergic activity, targeting gastrointestinal disorders, whereas 2-(1-Azabicyclo...)ethan-1-OL’s ethanol group may favor neurological applications .

Physicochemical Properties

Compound LogP (Predicted) Solubility (mg/mL) Key Functional Group
2-(1-Azabicyclo...)ethan-1-OL 0.5–1.2 ~10 (PBS) Hydroxyl
1-Azabicyclo...octan-3-yl acetate 1.8–2.5 ~5 (DMSO) Ester
Aceclidine Hydrochloride -0.3 (ionized) >50 (Water) Acetate + HCl salt
Venglustat (GZ/SAR402671) 2.1 <1 (Water) Carbamate + thiazole
  • Key Observations: The hydroxyl group in 2-(1-Azabicyclo...)ethan-1-OL balances moderate lipophilicity and aqueous solubility, making it suitable for oral administration . Bulkier substituents (e.g., phenothiazine in ) reduce solubility but may enhance receptor affinity through π-π stacking .

Pharmacological Profiles

  • Nicotinic Receptor Selectivity: 2-(1-Azabicyclo...)ethan-1-OL’s ethanol side chain may favor interactions with α4β2 nicotinic receptors, similar to SIB1765F, which increased locomotor activity in sensitized rats . Derivatives with rigid, planar groups (e.g., thiazole in Venglustat) shift activity toward non-neurological targets like glucosylceramide synthase .
  • Metabolic Stability: Ethanol-containing analogs are prone to glucuronidation, whereas ester derivatives (e.g., 1-Azabicyclo...octan-3-yl acetate) undergo hydrolysis, yielding inactive metabolites .

Biological Activity

2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL, also known as quinuclidin-3-yl ethanol, is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, therapeutic potential, and associated case studies.

  • IUPAC Name : this compound
  • CAS Number : 879638-52-5
  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol
  • Physical Form : Powder

Pharmacokinetics

Pharmacokinetic studies are crucial to understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Case Study: Bioavailability Assessment

A study evaluated the pharmacokinetic parameters of a related compound, Z-(+/-)-2-(1-benzylindole-3-yl-methylene)azabicyclo[2.2.2]octane-3-ol (BMABO), which shares structural similarities with this compound. The study found:

  • Oral Bioavailability : 6.2% after a single oral dose of 20 mg/kg in Sprague-Dawley rats.
  • C(max) : 1710 ± 503 ng/ml.
  • AUC : 3561 ± 670 ng min/kg/mg.
    These findings suggest that compounds in this class may have limited oral bioavailability but could still be effective therapeutics if administered via alternative routes .

Neuropharmacological Effects

The compound exhibits potential neuropharmacological effects, particularly as a modulator of neurotransmitter systems.

Agonistic Activity at Nicotinic Receptors

Research indicates that derivatives of azabicyclo compounds can act as agonists at nicotinic acetylcholine receptors (nAChRs), which are implicated in various cognitive processes and neurodegenerative diseases:

  • Selectivity : Some derivatives show high selectivity for α7 nAChRs with low EC50 values, indicating potential use in treating cognitive dysfunctions associated with schizophrenia and Alzheimer's disease .

Therapeutic Applications

The therapeutic applications of this compound can be categorized as follows:

Application Description
Cognitive EnhancementPotential use in enhancing cognitive functions and treating disorders like schizophrenia .
Pain ManagementInvestigated for analgesic properties in various preclinical studies .
Antimicrobial ActivityPreliminary studies suggest possible antimicrobial properties against certain pathogens .

Safety and Toxicology

While the compound shows promise in various therapeutic areas, safety assessments are essential:

  • Toxicity Studies : Limited data are available, but ongoing research aims to elucidate the safety profile through animal models and clinical trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-azabicyclo[2.2.2]octan-3-yl)ethan-1-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves functionalizing the azabicyclo[2.2.2]octane scaffold. Key steps include:

  • Condensation reactions : Use aldehydes or ketones with bicyclic amines under controlled pH and temperature (e.g., 60–80°C in ethanol/water mixtures) .
  • Hydroxyl group introduction : Employ catalytic hydrogenation or hydroxylamine derivatives for ethanol moiety incorporation. Optimize solvent polarity (e.g., THF vs. DMF) to enhance regioselectivity .
  • Yield optimization : Monitor reaction progress via TLC or HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended .

Q. How can structural characterization of this compound be systematically performed?

  • Methodological Answer : Use a multi-technique approach:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm bicyclic ring geometry and hydroxyl/amine proton environments .
  • X-ray crystallography : Resolve absolute stereochemistry, particularly for chiral centers in the azabicyclo system .
  • Mass spectrometry (HRMS) : Verify molecular formula and fragmentation patterns to distinguish from structural analogs .

Advanced Research Questions

Q. How do structural modifications to the azabicyclo[2.2.2]octane core affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies require:

  • Analog synthesis : Modify substituents (e.g., replace hydroxyl with ketone or introduce halogen groups) and compare bioactivity .
  • In vitro assays : Test analogs against target receptors (e.g., GPCRs or ion channels) using radioligand binding or functional assays (cAMP/calcium flux) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and steric clashes .

Q. What strategies mitigate instability issues during storage or experimental handling?

  • Methodological Answer : Stability challenges arise from:

  • Hygroscopicity : Store under inert gas (argon) at –20°C in desiccated containers .
  • Oxidative degradation : Add antioxidants (e.g., BHT) to solutions or use amber glassware to limit light exposure .
  • pH sensitivity : Buffer solutions to pH 6–7 to prevent amine protonation or hydroxyl deprotonation .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer : Address discrepancies via:

  • Standardized assays : Replicate studies using identical cell lines (e.g., HEK293 for receptor studies) and assay conditions (e.g., 37°C, 5% CO2_2) .
  • Batch consistency analysis : Use HPLC to verify compound purity (>95%) and rule out degradation products .
  • Meta-analysis : Compare data across publications, focusing on structural analogs (e.g., indole-substituted derivatives) to identify trends .

Q. What reaction mechanisms explain the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Mechanistic studies involve:

  • Kinetic isotope effects : Use deuterated solvents to probe proton transfer steps in hydroxyl group reactions .
  • Trapping intermediates : Employ TEMPO or other radical scavengers to identify transient species during oxidation .
  • DFT calculations : Model transition states (e.g., Gaussian 09) to predict regioselectivity in substitution reactions .

Analytical and Experimental Design

Q. What analytical methods best quantify this compound in complex matrices (e.g., biological fluids)?

  • Methodological Answer :

  • LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions at m/z 196.1 → 138.0 (quantifier) and 196.1 → 110.0 (qualifier) .
  • Sample preparation : Protein precipitation (acetonitrile) or solid-phase extraction (Oasis HLB cartridges) for plasma/brain homogenates .

Q. How can degradation products be identified and characterized?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to heat (40–60°C), UV light, or oxidative conditions (H2_2O2_2) .
  • HRMS and NMR : Compare fragmentation patterns and chemical shifts to reference libraries (e.g., NIST or PubChem) .

Q. What computational tools are effective for pharmacophore modeling of this compound?

  • Methodological Answer :

  • Software : Use Schrödinger Suite (Phase module) or MOE to align bioactive conformers and identify critical H-bond donors/acceptors .
  • Validation : Cross-check with experimental IC50_{50} data from analogs (e.g., phenothiazine derivatives) to refine models .

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